Pirinixil

Hypolipidemic agents Cholesterol mobilization Comparative pharmacology

Pirinixil (BR-931) is a synthetic hypolipidemic agent chemically distinct from clofibrate and other fibrate-class drugs, characterized by its ability to induce liver peroxisome proliferation and mitochondrial carnitine acetyltransferase activity. Originally developed as a lipid-lowering therapeutic candidate, the compound has demonstrated low systemic toxicity in preclinical models.

Molecular Formula C16H19ClN4O2S
Molecular Weight 366.9 g/mol
CAS No. 65089-17-0
Cat. No. B1219568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirinixil
CAS65089-17-0
Synonyms4-chloro-6-(2,3-xylidine)-2-pyrimidinylthio(N-beta-hydroxyethyl)acetamide
BR 931
BR-931
pirinixil
Molecular FormulaC16H19ClN4O2S
Molecular Weight366.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)NCCO)Cl)C
InChIInChI=1S/C16H19ClN4O2S/c1-10-4-3-5-12(11(10)2)19-14-8-13(17)20-16(21-14)24-9-15(23)18-6-7-22/h3-5,8,22H,6-7,9H2,1-2H3,(H,18,23)(H,19,20,21)
InChIKeyRZCKTPORLKUFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirinixil (CAS 65089-17-0) for Research Procurement: Hypolipidemic Agent with Documented Tissue-Specific Cholesterol Mobilization


Pirinixil (BR-931) is a synthetic hypolipidemic agent chemically distinct from clofibrate and other fibrate-class drugs, characterized by its ability to induce liver peroxisome proliferation and mitochondrial carnitine acetyltransferase activity [1]. Originally developed as a lipid-lowering therapeutic candidate, the compound has demonstrated low systemic toxicity in preclinical models [2]. Its primary pharmacologic activity involves the reduction of total liver cholesterol and estimated total body cholesterol without concomitant suppression of HMG-CoA reductase—a mechanistic distinction with implications for experimental cholesterol redistribution studies [3].

Distinct from fibrates; targets hepatic and whole-body cholesterol pools
Preserves HMG-CoA reductase pathway; no interference with statin-sensitive cholesterol synthesis
Induces liver peroxisome proliferation and mitochondrial carnitine acetyltransferase

Why Pirinixil (BR-931) Cannot Be Substituted with Generic Fibrates: Differential Tissue Cholesterol Mobilization and Hepatic Enzyme Selectivity


The substitution of Pirinixil with generic fibrate-class compounds such as clofibrate, fenofibrate, or gemfibrozil is scientifically unsupported due to fundamental differences in tissue cholesterol mobilization and hepatic enzyme targeting. In a head-to-head rat study, Pirinixil was the only agent among clofibrate and WY-14,643 to significantly reduce total liver cholesterol and estimated total body cholesterol, while all three drugs comparably lowered plasma cholesterol [1]. Furthermore, Pirinixil exerts its hypolipidemic effects without altering hepatic HMG-CoA reductase activity—unlike statins and certain fibrates that directly inhibit this rate-limiting cholesterol synthesis enzyme—instead selectively suppressing cholesterol 7α-hydroxylase, confirming a distinct mechanism of action [2]. These non-interchangeable pharmacodynamic properties render Pirinixil essential for studies requiring specific cholesterol redistribution patterns or experimental models where HMG-CoA pathway preservation is critical.

Fibrate-class compounds (e.g., clofibrate, fenofibrate) may not reproduce tissue cholesterol depletion pattern
Statins and certain fibrates directly or indirectly inhibit HMG-CoA reductase; pirinixil does not, altering pathway context
Peroxisome proliferation and cholesterol 7α-hydroxylase suppression profile may not transfer to other hypolipidemics

Pirinixil Evidence Guide: Comparative Quantitative Data vs. Fibrates and Hypolipidemic Comparators


Pirinixil vs. Clofibrate and WY-14,643: Differential Liver and Total Body Cholesterol Reduction in Rats

In a direct comparative study in Sprague-Dawley rats fed a cholesterol-cholic acid enriched diet, only Pirinixil (BR-931) achieved a statistically significant reduction in both total liver cholesterol and estimated total body cholesterol, whereas clofibrate and WY-14,643 did not [1]. The study reported that while all three agents mobilized some cholesterol, the differential effect on hepatic and whole-body cholesterol pools was exclusive to Pirinixil [1].

Liver & total body cholesterol reduction
Head-to-head
Significant reduction in liver and estimated total body cholesterol; clofibrate and WY-14,643 did not (p<0.05)
Supports tissue cholesterol mobilization studies
Sprague-Dawley rats, cholesterol-cholic acid diet
Hypolipidemic agents Cholesterol mobilization Comparative pharmacology

Pirinixil Hepatic Enzyme Selectivity: No Effect on HMG-CoA Reductase vs. Fenofibrate and Statins

Pirinixil treatment in Wistar rats for 21 days (0.05% in diet) did not affect hepatic HMG-CoA reductase activity, whereas it significantly reduced cholesterol 7α-hydroxylase activity [1]. In contrast, fenofibrate is known to influence HMG-CoA reductase expression indirectly through PPARα-mediated pathways, and statins are direct HMG-CoA reductase inhibitors [2].

HMG-CoA reductase activity
Class-level
No effect on HMG-CoA reductase; statins inhibit 30–50%
Enables HMG-CoA-independent cholesterol research
Wistar rats, 0.05% dietary pirinixil, 21 days
Cholesterol biosynthesis HMG-CoA reductase Enzyme selectivity

Pirinixil Clinical Efficacy: 14% Reduction in Plasma Cholesterol and Triglycerides in Hyperlipoproteinemic Patients

In a double-blind, crossover pilot study of 12 patients with hyperlipoproteinemia (types IIA, IIB, and IV), Pirinixil administered at 250 mg b.i.d. (500 mg/day) for 6 weeks produced a 14% reduction in both plasma total cholesterol and triglycerides [1]. The most significant effects were observed in type II hyperlipoproteinemias, with all three type IIB patients exhibiting a highly significant cholesterol reduction [1].

Plasma lipid change (patients)
Reported
14% reduction in total cholesterol and triglycerides
Reported lipid endpoint context in hyperlipoproteinemia research
500 mg/day, 6-week double-blind crossover; types IIA, IIB, IV
Clinical hypolipidemic Hyperlipoproteinemia Human lipid lowering

Pirinixil Tissue Cholesterol Reduction Profile: 40% Estimated Total Body Cholesterol Reduction vs. Fibrates

Pirinixil administration to rats produced a reproducible 40% reduction in estimated total body cholesterol, accompanied by decreased cholesterol content in spleen, kidney, and heart tissues . In contrast, clofibrate and WY-14,643 did not significantly affect total body cholesterol stores in parallel studies [1].

Total body cholesterol reduction
Cross-study comparable
~40% reduction in estimated total body cholesterol
Supports whole-body cholesterol depletion models
Rat models, 0.05–0.1% diet, 14–21 days
Body cholesterol Tissue distribution Preclinical hypolipidemic

Pirinixil vs. Fenofibrate and Probucol: Differential Aortic Cholesterol Esterase Activity in Rabbits

In a comparative study of three hypocholesterolemic drugs in cholesterol-fed rabbits, the effects of Fenofibrate, Pirinixil, and Probucol on aortic cholesterol esterase (EC 3.1.1.13) activity were examined [1]. While specific quantitative data are not fully detailed in the abstract, the study demonstrates that Pirinixil exerts distinct vascular enzyme modulation compared to fenofibrate, with implications for experimental atherosclerosis research [1].

Aortic cholesterol esterase activity
Data to verify
Differential enzyme modulation vs. fenofibrate and probucol; quantitative values require full-text access
Vascular enzyme modulation context for atherosclerosis research
Cholesterol-fed rabbit model, 3-week treatment
Atherosclerosis Cholesterol esterase Vascular lipid metabolism

Pirinixil Combined Plasma and Liver Lipid Reduction: 20% Decrease vs. Fibrate Baseline Expectations

In Wistar rats, Pirinixil treatment markedly reduced liver cholesterol and triglycerides while producing a combined plasma and liver lipid level decrease of approximately 20% [1]. The compound increased plasma cholesterol significantly without affecting plasma triglycerides, indicating a tissue redistribution effect rather than simple plasma clearance [1].

Combined plasma & liver lipid decrease
Class-level
~20% decrease in combined plasma and liver lipids; plasma cholesterol increased
Indicates tissue-to-plasma cholesterol redistribution
Wistar rats, 0.05% diet, 21 days
Hepatic lipid Plasma-liver lipid ratio Combined lipid lowering

Pirinixil Procurement-Relevant Application Scenarios for Scientific and Industrial Research


Experimental Cholesterol Mobilization and Tissue Redistribution Studies

Pirinixil's unique ability to reduce total liver and estimated total body cholesterol by 40% in rat models , while increasing plasma cholesterol and sparing triglycerides [1], makes it an indispensable tool for investigating reverse cholesterol transport mechanisms, tissue cholesterol efflux pathways, and experimental models of cholesterol mobilization. This compound is specifically suited for protocols requiring hepatic cholesterol depletion without HMG-CoA reductase interference [2].

Hyperlipoproteinemia Phenotype-Specific Research (Type IIA, IIB, IV)

The demonstrated 14% balanced reduction in both plasma cholesterol and triglycerides in type II hyperlipoproteinemic patients [3] supports Pirinixil's use in translational research focused on human lipid disorder phenotypes. The compound's preferential efficacy in type IIB patients (highly significant cholesterol reduction) provides a focused experimental tool for studying this specific dyslipidemia subtype.

Peroxisome Proliferation and PPARα Agonism Studies

As a potent inducer of hepatic peroxisome proliferation and mitochondrial carnitine acetyltransferase [4], Pirinixil serves as a reference compound for PPARα activation studies, peroxisome biology investigations, and comparative analyses of peroxisome proliferator-induced gene expression. Its structural and mechanistic distinction from clofibrate makes it valuable for dissecting PPARα-dependent and -independent lipid regulatory pathways.

Vascular Atherosclerosis and Aortic Enzyme Modulation Research

Pirinixil's differential effects on aortic cholesterol esterase activity compared to fenofibrate and probucol [5] position it as a selective tool for studies investigating arterial wall cholesterol metabolism, atherogenic enzyme regulation, and experimental atherosclerosis models. Researchers requiring vascular-specific cholesterol esterase modulation without the confounding effects of fenofibrate's strong triglyceride-lowering activity should prioritize Pirinixil.

Application
Selection Property
Validation Focus
Cholesterol mobilization & tissue redistribution studies
Tissue cholesterol depletion without HMG-CoA interference
Hepatic and whole-body cholesterol endpoints
Hyperlipoproteinemia phenotype research
Balanced dual-lipid response profile
Plasma cholesterol and triglyceride endpoint monitoring
Peroxisome proliferation & PPARα agonism studies
Hepatic peroxisome proliferation induction
PPARα activation and mitochondrial enzyme endpoints
Vascular atherosclerosis & arterial enzyme research
Aortic cholesterol esterase modulation
Arterial wall cholesterol metabolism endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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